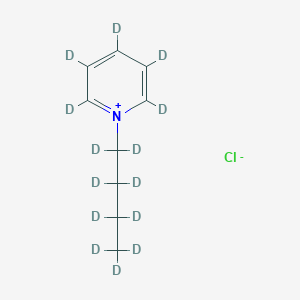![molecular formula C18H18ClNO2 B1628426 1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride CAS No. 1158402-27-7](/img/structure/B1628426.png)
1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride
Overview
Description
1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a naphthalene ring, an amino group, and a methoxyphenyl group, contributes to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable precursor with methoxybenzene under controlled conditions to introduce the methoxy group.
Amination: The intermediate is then subjected to amination reactions to introduce the amino group. This can be achieved using reagents such as ammonia or amines in the presence of catalysts.
Naphthalene Ring Formation: The final step involves the cyclization of the intermediate to form the naphthalene ring structure. This can be achieved through various cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler molecules.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structure allows for the design of analogs with improved efficacy and selectivity.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride can be compared with other similar compounds, such as:
1-Amino-2-(4-methoxy-phenyl)-propan-2-ol hydrochloride: This compound has a similar methoxyphenyl group but differs in the structure of the naphthalene ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl and amino groups but has a different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[amino-(4-methoxyphenyl)methyl]naphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2.ClH/c1-21-14-9-6-13(7-10-14)18(19)17-15-5-3-2-4-12(15)8-11-16(17)20;/h2-11,18,20H,19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXADKNWCCZUBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588735 | |
| Record name | 1-[Amino(4-methoxyphenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158402-27-7 | |
| Record name | 1-[Amino(4-methoxyphenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



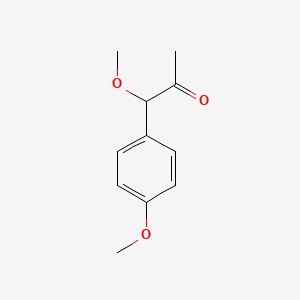


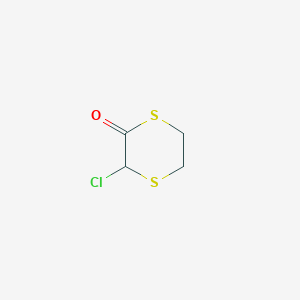
![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1628351.png)
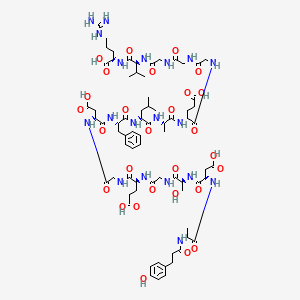

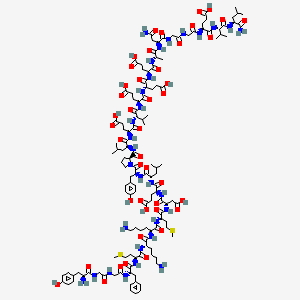
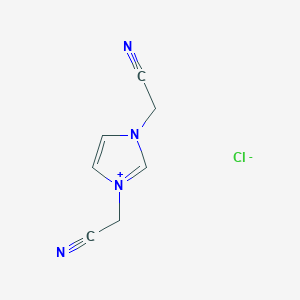

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid](/img/structure/B1628363.png)
